N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-10-9-16(11(2)8-15(10)17)22(20,21)18-14-6-4-13(5-7-14)12(3)19/h4-9,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNXLBOEDPLKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 4-Bromo-2,5-Dimethylbenzenesulfonyl Chloride
The most straightforward route involves reacting 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 4-aminoacetophenone. This method mirrors sulfonamide syntheses described in ATP-binding cassette transporter modulators, where aromatic sulfonyl chlorides are coupled with amines in the presence of a base.
Procedure :
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Sulfonyl Chloride Preparation :
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2,5-Dimethylbenzene is sulfonated using chlorosulfonic acid at 0–5°C to yield 2,5-dimethylbenzenesulfonic acid.
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Bromination at the 4-position is achieved via electrophilic substitution using Br₂ and FeBr₃ (1.2 eq) in dichloromethane (DCM) at 25°C.
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Thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride under reflux.
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Sulfonamide Formation :
Yield : 60–75% (theoretical), pending purification efficiency.
Sequential Bromination and Sulfonation
Alternative approaches prioritize bromination early in the synthesis to avoid steric hindrance from the sulfonamide group. A patent detailing bromo-chloro compound synthesis validates this strategy.
Procedure :
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Bromination of 2,5-Dimethylphenol :
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Sulfonation and Chloride Formation :
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The brominated intermediate is sulfonated with chlorosulfonic acid, followed by SOCl₂ treatment.
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Amine Coupling :
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Reaction with 4-aminoacetophenone as in Section 1.1.
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Advantages : Improved regioselectivity for bromine placement.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
Palladium-catalyzed cross-coupling methods, though not directly cited for this compound, are proposed for functionalizing intermediates. For example, Suzuki-Miyaura coupling could theoretically introduce acetyl groups post-sulfonylation, but this remains speculative.
Key Parameters :
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Base Selection : Triethylamine vs. pyridine (higher yields with Et₃N due to superior HCl scavenging).
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Solvent : DCM vs. THF (DCM preferred for faster reaction kinetics).
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Temperature : Reactions performed at 0°C minimize side reactions like sulfonate ester formation.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides depending on the nucleophile used.
Oxidation Reactions: Major products include carboxylic acids and their derivatives.
Reduction Reactions: The primary products are amines and their derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The acetyl and bromo groups may also contribute to the compound’s activity by enhancing its binding affinity to the target enzymes.
Comparison with Similar Compounds
Key Structural Attributes
- Core structure : A benzene ring with sulfonamide (-SO₂NH-) linkage to a 4-acetylphenyl group.
- Substituents :
- 4-Bromo : Introduces steric bulk and electron-withdrawing effects via inductive withdrawal.
- 2,5-Dimethyl : Electron-donating methyl groups that increase local electron density.
- Acetyl group : A reactive ketone moiety enabling condensation reactions .
Comparison with Structural Analogs
The following table summarizes key differences between N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide and related sulfonamides:
Substituent Effects on Reactivity and Properties
- Bromo vs. However, its stronger electron-withdrawing nature may enhance electrophilic substitution reactivity .
- Methyl vs. Halogen : Methyl groups donate electron density, counteracting the electron-withdrawing effects of bromine. This unique electronic profile may influence crystal packing and solubility .
Physicochemical Properties
- Solubility: The bromo and methyl substituents likely reduce aqueous solubility compared to non-halogenated analogs. Dichloro derivatives may exhibit even lower solubility due to increased hydrophobicity .
- Crystallinity : Conformational studies on sulfonamide chalcone hybrids suggest that substituents like bromine influence molecular packing. For example, bulky groups may induce torsional strain, affecting crystal lattice stability .
Biological Activity
N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide is an organic compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
Chemical Formula: CHBrNOS
The compound features a sulfonamide group attached to a substituted benzene ring, which includes an acetyl group and a bromo substituent. This unique structure is crucial for its biological activity.
This compound exhibits its biological effects primarily through enzyme inhibition. The sulfonamide moiety mimics natural substrates, allowing it to interfere with various metabolic pathways. Key mechanisms include:
- Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase and acetylcholinesterase, which are vital in numerous physiological processes.
- Cell Signaling Modulation: It alters gene expression related to metabolic pathways and cell cycle regulation.
Antimicrobial Properties
Research indicates that this compound has notable antimicrobial activity. In vitro studies have shown:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results suggest potential applications in treating bacterial and fungal infections.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 200 |
| This compound (50 mg/kg) | 150 | 120 |
This data indicates its potential utility in inflammatory disorders.
Case Studies and Research Findings
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Antimicrobial Efficacy Study:
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against several pathogens. Results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential . -
Inflammation Model:
In a controlled experiment using a rat model of induced inflammation, administration of the compound led to a marked decrease in paw edema compared to the control group, supporting its anti-inflammatory claims . -
Enzyme Inhibition Analysis:
Molecular docking studies revealed that this compound binds effectively to the active sites of carbonic anhydrase and acetylcholinesterase, indicating a strong potential for therapeutic applications in enzyme-related disorders .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other sulfonamides:
| Compound | MIC (Staphylococcus aureus) | Anti-inflammatory Activity |
|---|---|---|
| This compound | 32 µg/mL | Significant reduction |
| N-(4-acetylphenyl)-4-chloro-2,5-dimethylbenzene-1-sulfonamide | 64 µg/mL | Moderate reduction |
| N-(4-acetylphenyl)-4-fluoro-2,5-dimethylbenzene-1-sulfonamide | 128 µg/mL | Minimal reduction |
This comparison highlights the enhanced efficacy of the bromo substituent over chloro and fluoro analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide?
- Answer: Synthesis typically involves sulfonylation of aniline derivatives. A common approach is reacting 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 4-acetylaniline under basic conditions (e.g., pyridine or triethylamine). Optimize stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) and temperature (0–5°C to room temperature) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
- Table 1: Example Reaction Conditions
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Acetylaniline | DCM | 0–25 | 78 | |
| 4-Bromo-2,5-dimethylbenzenesulfonyl chloride | THF | 25 | 65 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer: Use a combination of:
- 1H/13C NMR: Assign aromatic protons (δ 6.8–8.2 ppm) and methyl/acetyl groups (δ 2.1–2.5 ppm). The bromine atom induces deshielding in adjacent protons .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error.
- X-ray Crystallography: Resolve crystal packing and confirm stereoelectronic effects of the bromo and acetyl groups (e.g., C–Br bond length ~1.89 Å) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this sulfonamide?
- Answer: Discrepancies may arise from dynamic processes (e.g., rotamerism of the sulfonamide group). Strategies:
Variable-Temperature NMR: Observe coalescence of split peaks at elevated temperatures to confirm conformational exchange .
DFT Calculations: Compare computed NMR chemical shifts with experimental data to identify dominant conformers .
- Table 2: Example NMR vs. X-ray Discrepancy Analysis
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Deviation |
|---|---|---|---|
| H-3 (Br-adjacent) | 7.45 | 7.52 | 0.07 |
| Acetyl CH3 | 2.38 | 2.41 | 0.03 |
Q. What strategies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes)?
- Answer:
Molecular Docking: Use crystal structures of target proteins (e.g., carbonic anhydrase) to model binding. The bromo and acetyl groups may occupy hydrophobic pockets .
Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
Enzyme Inhibition Assays: Test at varying concentrations (1–100 μM) in phosphate buffer (pH 7.4) with controls for non-specific binding .
Q. How does the bromo substituent influence reactivity in cross-coupling reactions?
- Answer: The C–Br bond enables Suzuki-Miyaura coupling with aryl boronic acids. Key considerations:
- Catalyst: Pd(PPh3)4 or PdCl2(dppf) (1–5 mol%).
- Base: K2CO3 or Cs2CO3 in THF/H2O (3:1) at 80°C.
- Steric Effects: 2,5-Dimethyl groups may slow transmetallation; extend reaction time (12–24 hr) .
Data Analysis & Mechanistic Studies
Q. What computational methods are suitable for analyzing the electronic effects of substituents?
- Answer:
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–H···O hydrogen bonds) using CrystalExplorer .
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict sites for electrophilic/nucleophilic attack .
Q. How can structure-activity relationships (SAR) be explored for anticancer applications?
- Answer:
Analog Synthesis: Replace bromo with Cl, F, or NO2 to modulate electron-withdrawing effects.
Cytotoxicity Screening: Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC50 values with substituent electronegativity .
- Table 3: Example SAR Data
| Substituent | IC50 (μM, MCF-7) | LogP |
|---|---|---|
| Br | 12.3 | 3.1 |
| Cl | 18.7 | 2.8 |
| NO2 | 9.5 | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
